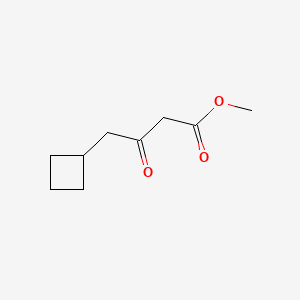
Methyl 4-cyclobutyl-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-cyclobutyl-3-oxobutanoate is an organic compound with the molecular formula C9H14O3 and a molar mass of 170.21 g/mol . This compound is characterized by the presence of a cyclobutane ring, a butanoic acid moiety, and a beta-oxo group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutanebutanoic acid, beta-oxo-, methyl ester typically involves the esterification of cyclobutanebutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-cyclobutyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The beta-oxo group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Cyclobutanebutanoic acid.
Reduction: Cyclobutanebutanoic acid, beta-oxo-, methyl alcohol.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-cyclobutyl-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways involving beta-oxidation.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block for polymers.
Mecanismo De Acción
The mechanism of action of cyclobutanebutanoic acid, beta-oxo-, methyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: The beta-oxo group can interact with enzymes involved in oxidation-reduction reactions.
Pathways: It can participate in metabolic pathways involving the breakdown and synthesis of fatty acids.
Comparación Con Compuestos Similares
- Cyclobutanebutanoic acid, beta-oxo-, ethyl ester
- Cyclobutanebutanoic acid, beta-oxo-, propyl ester
- Cyclobutanebutanoic acid, beta-oxo-, butyl ester
Comparison: Methyl 4-cyclobutyl-3-oxobutanoate is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its ethyl, propyl, and butyl counterparts, the methyl ester is more volatile and has a lower boiling point, making it easier to handle in laboratory settings .
Propiedades
Número CAS |
1313546-69-8 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.208 |
Nombre IUPAC |
methyl 4-cyclobutyl-3-oxobutanoate |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)6-8(10)5-7-3-2-4-7/h7H,2-6H2,1H3 |
Clave InChI |
KOHDHMXIIBOKIP-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=O)CC1CCC1 |
Sinónimos |
Cyclobutanebutanoic acid, b-oxo-, Methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















